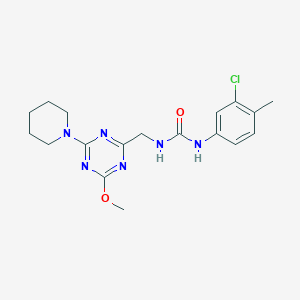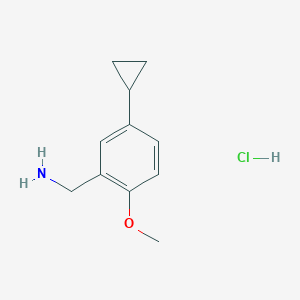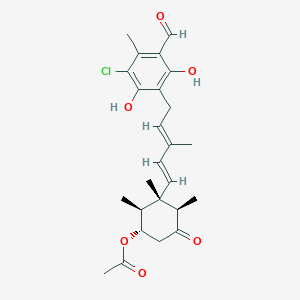
1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, also known as MTIU, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Enzyme Inhibition
Research has explored urea derivatives as potential enzyme inhibitors. For instance, a study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their significant antiacetylcholinesterase activity, optimizing the spacer length for enhanced inhibitory activities (Vidaluc et al., 1995). This suggests potential applications in treating diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters.
Solvent and Green Chemistry
In green chemistry, the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents catalyzed by Cu(II) ions indicates the cleavage involving nucleophilic addition, with implications for environmentally friendly chemical processes (Belzile et al., 2014).
Anticancer Investigations
Urea derivatives have been investigated for their anticancer properties. For example, unsymmetrical 1,3-disubstituted ureas showed potential in enzyme inhibition and anticancer activity, indicating their applicability in designing new therapeutic agents (Mustafa et al., 2014).
Anion Recognition
Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes were synthesized and showed anion recognition properties, suggesting applications in sensing and detection technologies (Singh et al., 2016).
Pharmacokinetics and Inflammatory Pain Reduction
1,3-Disubstituted ureas possessing a piperidyl moiety have been synthesized and evaluated for their role in inhibiting human and murine soluble epoxide hydrolase, with significant implications for pharmacokinetics and the reduction of inflammatory pain (Rose et al., 2010).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-20-9-6-16-15(19)17-11-13-4-7-18(8-5-13)12-14-3-2-10-21-14/h2-3,10,13H,4-9,11-12H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDNSHGZXXQKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)
![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2882099.png)


![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)





![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)


